2-(Demethoxy)ethylthio-griseofulvin
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Overview
Description
2-(Demethoxy)ethylthio-griseofulvin is a derivative of griseofulvin, an antifungal compound originally isolated from the mold Penicillium griseofulvum. This compound is used as an intermediate in the synthesis of griseofulvin-d3, a labeled analogue of griseofulvin . Griseofulvin itself is widely used to treat fungal infections in both humans and animals, particularly those affecting the skin and nails .
Preparation Methods
The synthesis of 2-(Demethoxy)ethylthio-griseofulvin involves several steps, starting from griseofulvin. The key steps include the demethoxylation of griseofulvin followed by the introduction of an ethylthio group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimizing these steps for higher yield and purity, often using advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
2-(Demethoxy)ethylthio-griseofulvin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially converting sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur, where the ethylthio group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the ethylthio group
Scientific Research Applications
2-(Demethoxy)ethylthio-griseofulvin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of labeled analogues of griseofulvin, which are valuable in various chemical studies.
Biology: The compound is studied for its antifungal properties and potential use in developing new antifungal agents.
Medicine: Research is ongoing to explore its efficacy and safety in treating fungal infections, as well as its potential use in cancer therapy due to its ability to inhibit centrosomal clustering in tumor cells
Industry: It is used in the pharmaceutical industry for the development and testing of new antifungal drugs
Mechanism of Action
The mechanism of action of 2-(Demethoxy)ethylthio-griseofulvin is similar to that of griseofulvin. It inhibits fungal cell mitosis by interfering with the function of spindle and cytoplasmic microtubules. This is achieved by binding to alpha and beta tubulin, which are essential components of the microtubule structure. This disruption prevents the proper segregation of chromosomes during cell division, leading to the inhibition of fungal growth .
Comparison with Similar Compounds
2-(Demethoxy)ethylthio-griseofulvin can be compared with other similar compounds such as:
Griseofulvin: The parent compound, which is widely used as an antifungal agent.
Griseofulvin-d3: A labeled analogue used in research studies.
2’-Demethoxy-2’-propoxygriseofulvin: A derivative with enhanced activity in inhibiting centrosomal clustering in tumor cells
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(2R,5'R)-7-chloro-3'-ethylsulfanyl-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO5S/c1-5-25-13-7-10(20)6-9(2)18(13)17(21)14-11(22-3)8-12(23-4)15(19)16(14)24-18/h7-9H,5-6H2,1-4H3/t9-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTHRMLYTFHFIP-LZVRBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=O)CC(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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